molecular formula C11H8N4 B8521595 6-Phenyl-1,2,4-triazolo[4,3-a]pyrimidine

6-Phenyl-1,2,4-triazolo[4,3-a]pyrimidine

カタログ番号: B8521595
分子量: 196.21 g/mol
InChIキー: JQVCQJWMXSMEIT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Phenyl-1,2,4-triazolo[4,3-a]pyrimidine is a useful research compound. Its molecular formula is C11H8N4 and its molecular weight is 196.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticonvulsant Activity

One of the notable applications of 6-Phenyl-1,2,4-triazolo[4,3-a]pyrimidine derivatives is in the treatment of epilepsy. A study demonstrated that certain derivatives exhibited significant anticonvulsant activity in animal models. For instance, a derivative with a heptyloxy substituent showed an effective dose (ED50) of 84.9 mg/kg in the maximal electroshock test, which is a standard method for evaluating anticonvulsant drugs . This suggests that modifications to the triazolo-pyrimidine structure can enhance its ability to cross the blood-brain barrier and exert therapeutic effects.

Antiparasitic Activity

Recent research has explored the antiparasitic potential of triazolo[4,3-a]pyrimidine derivatives against various pathogens. A study involving transition metal complexes of 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine showed promising results against Trypanosoma cruzi and several species of Leishmania. The metal complexes demonstrated better selectivity indices compared to commercial drugs like Glucantime and benznidazole . This indicates that these compounds could serve as effective alternatives or adjuncts in treating parasitic infections.

Kinase Inhibition

The compound has been investigated for its ability to inhibit key kinases involved in cancer progression. A series of triazolo[4,3-a]pyrimidine derivatives were synthesized and evaluated for their inhibitory activities against c-Met and VEGFR-2 kinases. One promising compound exhibited IC50 values of 26 nM for c-Met and 2.6 µM for VEGFR-2, demonstrating potent antiproliferative effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells . These findings suggest that triazolo[4,3-a]pyrimidine derivatives could be developed into targeted therapies for cancer treatment.

Synthesis Techniques

The synthesis of this compound typically involves cyclization reactions between appropriate precursors such as phenyl-substituted hydrazines and pyrimidine derivatives. Various synthetic routes have been optimized to enhance yield and purity of the final products.

Structure-Activity Relationship

The biological activity of triazolo[4,3-a]pyrimidine derivatives can be significantly influenced by substituents on the phenyl ring and other positions on the triazole moiety. For example, the introduction of electron-withdrawing groups has been shown to enhance kinase inhibitory activity and overall pharmacological efficacy . Understanding these relationships is crucial for designing new compounds with improved therapeutic profiles.

Case Studies

Study Application Key Findings Reference
Study on anticonvulsant activityEpilepsy treatmentCompound with heptyloxy group showed ED50 = 84.9 mg/kg
Evaluation against parasitesAntiparasitic activityMetal complexes showed better selectivity than existing drugs
Kinase inhibition studyCancer therapyCompound exhibited IC50 = 26 nM for c-Met; effective against multiple cancer cell lines

特性

分子式

C11H8N4

分子量

196.21 g/mol

IUPAC名

6-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine

InChI

InChI=1S/C11H8N4/c1-2-4-9(5-3-1)10-6-12-11-14-13-8-15(11)7-10/h1-8H

InChIキー

JQVCQJWMXSMEIT-UHFFFAOYSA-N

正規SMILES

C1=CC=C(C=C1)C2=CN3C=NN=C3N=C2

製品の起源

United States

Synthesis routes and methods

Procedure details

A mixture of 2.5 g. of 2-hydrazino-5-phenylpyrimidine and 25 ml. of triethyl orthoformate is heated for 16 hours under reflux. The material that separates is collected and crystallized from ethanol to give 1.5 g. of the product of the Example, m.p. 231° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。